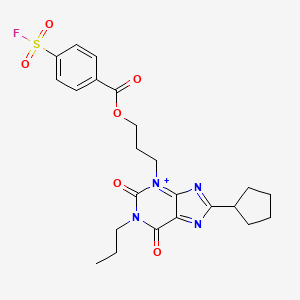
3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its ability to inhibit the transport of cytosolic calcium ions into cardiac muscle cells and detrusor muscle cells . It has significant implications in the field of medicinal chemistry, particularly in the treatment of heart failure.
準備方法
The synthesis of 3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and efficiency.
化学反応の分析
3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the purine ring system, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of reduced analogs.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as a research chemical to study the properties and reactions of adenosine receptor antagonists.
Biology: This compound is used to investigate the role of adenosine receptors in various biological processes, including muscle contraction and neurotransmission.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate involves its binding to adenosine receptors, thereby blocking the binding of endogenous adenosine. This inhibition prevents the activation of adenosine receptors, leading to a decrease in the transport of cytosolic calcium ions into cardiac muscle cells and detrusor muscle cells . The molecular targets include the A1 and A2A adenosine receptors, and the pathways involved are related to calcium ion signaling and muscle contraction.
類似化合物との比較
3-(8-Cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate is unique due to its high selectivity and potency as an adenosine receptor antagonist. Similar compounds include:
Caffeine: A well-known adenosine receptor antagonist with a different structure and lower selectivity.
Theophylline: Another adenosine receptor antagonist used in the treatment of respiratory diseases.
8-Cyclopentyl-1,3-dipropylxanthine (CPX): A selective A1 adenosine receptor antagonist with a structure similar to the purine ring system of SQ2079. The uniqueness of this compound lies in its specific fluorosulfonylbenzoate moiety, which contributes to its high potency and selectivity.
特性
分子式 |
C23H26FN4O6S+ |
|---|---|
分子量 |
505.5 g/mol |
IUPAC名 |
3-(8-cyclopentyl-2,6-dioxo-1-propylpurin-3-ium-3-yl)propyl 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C23H26FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3/q+1 |
InChIキー |
BRRSAJCJBLSOBQ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCCOC(=O)C3=CC=C(C=C3)S(=O)(=O)F)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile](/img/structure/B12333840.png)
![3-[(3-Pyridyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12333841.png)
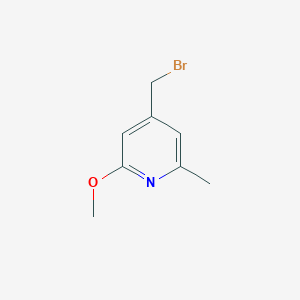

![(1S,3R,4R,6E,7R,10R,11R,13E)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B12333863.png)
![7-[(E)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12333865.png)
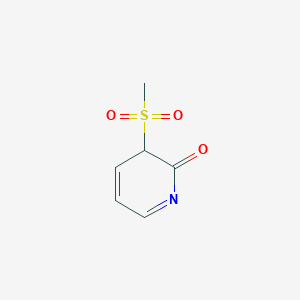
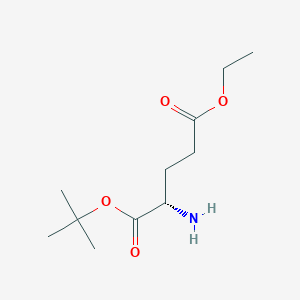
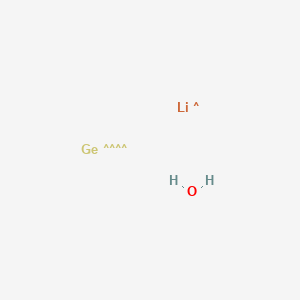
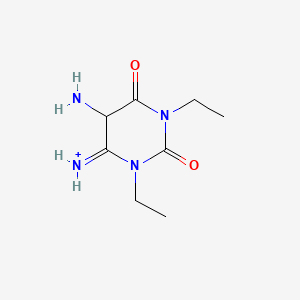
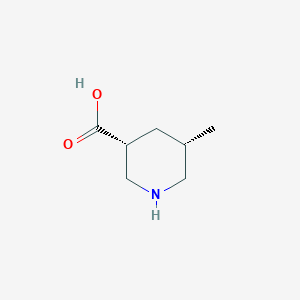
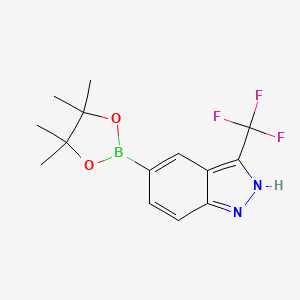
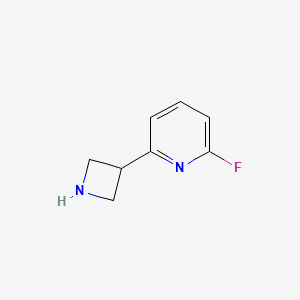
![(1R,2R,3R,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-ol](/img/structure/B12333929.png)
